(5-METHYL-2-FURYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE
Overview
Description
(5-METHYL-2-FURYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is a complex organic compound with the molecular formula C14H16N4O2. It is known for its unique structure, which includes a furan ring, a pyridine ring, and a piperazine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-METHYL-2-FURYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE typically involves the reaction of 5-methyl-2-furancarboxylic acid with 4-(2-pyridyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
(5-METHYL-2-FURYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.
Reduction: The pyridine ring can be reduced to form piperidine derivatives.
Substitution: The piperazine moiety can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are employed under basic conditions.
Major Products Formed
Oxidation: Furan-2,5-dione derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
(5-METHYL-2-FURYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials and chemical intermediates.
Mechanism of Action
The mechanism of action of (5-METHYL-2-FURYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and triggering downstream signaling pathways. The furan and pyridine rings play a crucial role in the binding affinity and specificity of the compound .
Comparison with Similar Compounds
Similar Compounds
- (5-METHYL-2-FURYL)[4-(2-PYRIMIDINYL)PIPERAZINO]METHANONE
- (5-METHYL-3-ISOXAZOLYL)[4-(5-PROPYL-2-PYRIMIDINYL)PIPERAZINO]METHANONE
- 2-(5-METHYL-2-FURYL)-4-{[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]CARBONYL}QUINOLINE
Uniqueness
(5-METHYL-2-FURYL)[4-(2-PYRIDYL)PIPERAZINO]METHANONE is unique due to its specific combination of a furan ring, a pyridine ring, and a piperazine moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(5-methylfuran-2-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-12-5-6-13(20-12)15(19)18-10-8-17(9-11-18)14-4-2-3-7-16-14/h2-7H,8-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRLUCXVBNXSHQR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)N2CCN(CC2)C3=CC=CC=N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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